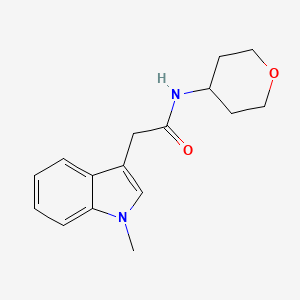![molecular formula C16H19N5O3 B12237934 4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B12237934.png)
4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids or their derivatives under cyclization conditions. The cyclopropyl group is introduced through cyclopropanation reactions. The piperazin-2-one moiety is then formed through a series of condensation reactions involving appropriate amines and carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs with different functional groups .
Scientific Research Applications
4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole .
Uniqueness
4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N5O3 |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one |
InChI |
InChI=1S/C16H19N5O3/c1-23-13-8-12(4-5-17-13)21-7-6-20(10-15(21)22)9-14-18-19-16(24-14)11-2-3-11/h4-5,8,11H,2-3,6-7,9-10H2,1H3 |
InChI Key |
YJXMORNNJXODHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CC3=NN=C(O3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N,6-dimethyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12237852.png)
![2-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12237856.png)

![5-Methyl-2-(methylsulfanyl)-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12237871.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12237878.png)
![2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B12237883.png)
![2-Tert-butyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-methylpyrimidine](/img/structure/B12237887.png)
![1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine](/img/structure/B12237888.png)
![N4,N4-dimethyl-N6-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidine-4,6-diamine](/img/structure/B12237898.png)
![N-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)aniline](/img/structure/B12237908.png)
![1-(3-Methoxyphenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B12237919.png)
![1-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B12237921.png)
![6-ethyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12237926.png)

